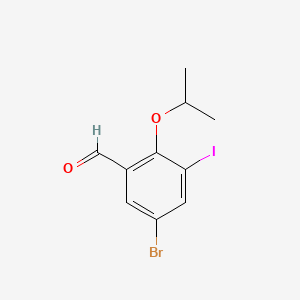

5-Bromo-3-iodo-2-isopropoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

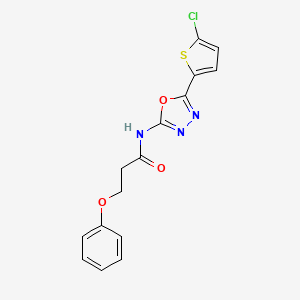

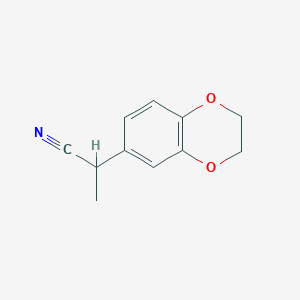

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrIO2 . It’s a halogen substituted carboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde consists of a benzene ring substituted with bromo, iodo, and isopropoxy groups . The exact structure details are not available in the searched resources.Scientific Research Applications

Environmental Chemistry

A study by Fathi and Yaftian (2009) demonstrated the use of a Schiff base ionophore, synthesized from 5-bromo-2-hydroxybenzaldehyde, as a modifier on octadecyl silica disks for preconcentrating trace amounts of copper(II) ions from water samples. This method facilitates the detection and recovery of copper in various water sources, highlighting the compound's utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Organic Synthesis and Materials

Hu, Zhang, and Thummel (2003) explored the synthesis of bidentate and tridentate 6-bromoquinoline derivatives via Friedländer condensation involving nitration of 3-bromobenzaldehyde, followed by reduction and reaction with various ketones. These derivatives have potential applications in creating novel organic materials with specific optical properties (Hu, Zhang, & Thummel, 2003).

Analytical Chemistry

The work by Jie (2000) on the gas chromatographic determination of 3-bromo-4-hydroxybenzaldehyde showcases the importance of halogenated benzaldehydes in analytical methodologies. This method provides a straightforward, accurate approach for analyzing such compounds, which are structurally related to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (Jie, 2000).

Environmental Microbiology

Neilson et al. (1988) investigated the anaerobic transformation of halogenated aromatic aldehydes, including compounds structurally similar to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde, by enrichment cultures from sediment samples. The study provides insights into the environmental fate and microbial metabolism of such compounds (Neilson et al., 1988).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that this compound may interact with its targets through covalent bonding, given the presence of the aldehyde functional group .

Biochemical Pathways

It’s worth noting that bromo and iodo compounds often participate in halogen bonding, which can influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are subjects of ongoing research .

Result of Action

As research progresses, we will gain a better understanding of these effects .

properties

IUPAC Name |

5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODQYKKVUITENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1I)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-2-isopropoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2923845.png)

![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)

![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)

![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)

![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)